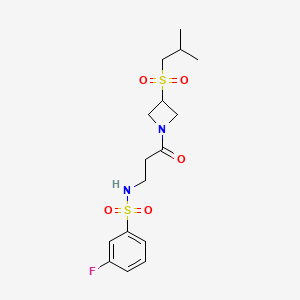![molecular formula C18H25N7 B2804184 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine CAS No. 2415471-08-6](/img/structure/B2804184.png)
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine, also known as CBP-307, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival.
作用机制
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine exerts its pharmacological effects by inhibiting the PI3K pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival. PI3K is activated by various growth factors and cytokines and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including Akt and mTOR, which promote cell growth and survival. This compound inhibits the activity of PI3K, leading to the suppression of downstream signaling pathways and ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory effects on the PI3K pathway, leading to the suppression of cell growth and proliferation in various cancer cell lines. Moreover, this compound has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells, suggesting its potential as a therapeutic agent for cancer. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a critical signaling pathway involved in inflammation.
实验室实验的优点和局限性
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a small molecule inhibitor of the PI3K pathway, making it an attractive candidate for drug development. The synthesis of this compound is relatively straightforward, and the compound has shown promising results in preclinical studies. However, like any other experimental compound, this compound has its limitations. For instance, the compound may exhibit off-target effects, leading to unwanted toxicity or adverse effects. Moreover, the pharmacokinetic and pharmacodynamic properties of this compound are not well-characterized, which may limit its clinical translation.
未来方向
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer and other diseases associated with dysregulated PI3K signaling. Some of the future directions for this compound research include:
1. Determining the pharmacokinetic and pharmacodynamic properties of this compound to optimize its clinical translation.
2. Investigating the efficacy of this compound in combination with other anticancer agents to determine its potential as a combination therapy.
3. Investigating the potential of this compound in other diseases associated with dysregulated PI3K signaling, such as autoimmune diseases and metabolic disorders.
4. Determining the safety and toxicity profile of this compound to ensure its clinical safety.
Conclusion
This compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the PI3K pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival. This compound has shown promising results in preclinical studies, particularly in the treatment of cancer, and further research is needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves several steps, starting from the reaction of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 1-bromo-4-(6-cyclobutylpyrimidin-4-yl)piperazine in the presence of potassium carbonate. This intermediate is then treated with N-ethyl-2-aminopyrimidine in the presence of palladium catalyst to obtain the final product, this compound. The yield of this synthesis method is reported to be around 30%.
科学研究应用
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases associated with dysregulated PI3K signaling. Preclinical studies have shown that this compound effectively inhibits the PI3K pathway, leading to the suppression of cell growth and proliferation in various cancer cell lines, including breast, lung, and prostate cancer. Moreover, this compound has shown promising results in combination with other anticancer agents, such as paclitaxel and doxorubicin, suggesting its potential as a combination therapy.
属性
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-2-19-18-20-7-6-16(23-18)24-8-10-25(11-9-24)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZJJEBFJLYIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2804101.png)
![N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2804102.png)
![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)
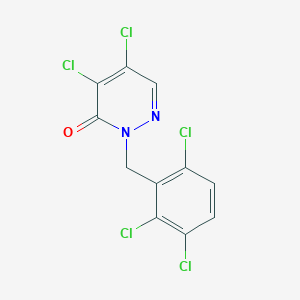

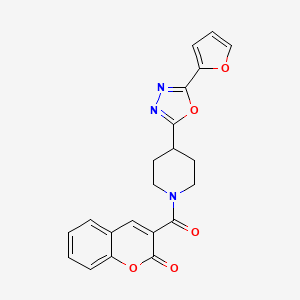
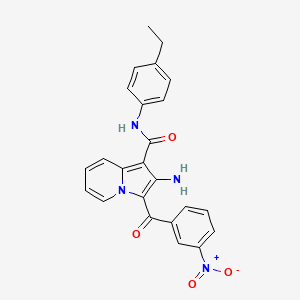


![(1H-benzo[d]imidazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2804117.png)
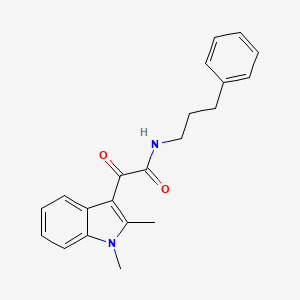

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chloro-6-fluorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2804123.png)
